molecular formula C16H19ClFNO B4169450 1-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride

1-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride

Cat. No.: B4169450
M. Wt: 295.78 g/mol
InChI Key: SWRAWJBDHADSGR-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is an organic compound that features both ethoxy and fluorobenzyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The purification process might involve crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(4-Ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorobenzyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler compound with similar fluorobenzyl functionality.

    4-Ethoxybenzylamine: Contains the ethoxybenzyl group but lacks the fluorobenzyl moiety.

    Benzylamine: The parent compound without any substituents on the benzyl ring.

Uniqueness

(4-Ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is unique due to the presence of both ethoxy and fluorobenzyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.ClH/c1-2-19-16-9-5-14(6-10-16)12-18-11-13-3-7-15(17)8-4-13;/h3-10,18H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRAWJBDHADSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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